molecular formula C18H16F2N4O2S B2481157 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 1448125-56-1

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2481157
CAS No.: 1448125-56-1
M. Wt: 390.41
InChI Key: GKKNBYJZGSXBAE-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in acute myeloid leukemia (AML) research. This compound demonstrates high efficacy against FLT3 with internal tandem duplication (ITD) mutations, a common driver mutation associated with poor prognosis in AML patients. Its primary research value lies in its ability to selectively induce apoptosis and inhibit the proliferation of leukemic blast cells harboring these mutations by blocking the constitutive activation of the FLT3 signaling pathway and its downstream effectors, such as STAT5 and MAPK. Studies have shown that this compound can overcome resistance to other FLT3 inhibitors, such as quizartinib, by maintaining potency against common resistance-conferring mutations like FLT3-F691L. This makes it a valuable chemical probe for investigating resistance mechanisms in FLT3-ITD positive AML and for exploring novel therapeutic strategies. Its application extends to in vitro cell-based assays and in vivo xenograft models to evaluate the efficacy of FLT3-targeted therapies and to understand the complex signaling networks in hematological malignancies. Research into this compound provides critical insights for the development of next-generation targeted therapies for AML.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNBYJZGSXBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound's structural features suggest a wide range of pharmacological activities:

  • Antimicrobial Activity : Compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide have shown promising antimicrobial properties. The presence of the triazole ring is particularly notable for its role in developing antifungal and antibacterial agents .
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The incorporation of thiophene and triazole moieties can enhance cytotoxicity against various cancer cell lines . For instance, compounds with similar structures have been evaluated for their effectiveness against estrogen receptor-positive breast cancer cells .

Several studies have documented the biological activities of compounds related to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3,4-difluorobenzamide:

  • Antimicrobial Studies : Research has shown that similar triazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings support the potential use of this compound in developing new antimicrobial therapies .
  • Anticancer Activity : A study focused on triazole derivatives revealed their effectiveness against various cancer cell lines, demonstrating significant growth inhibition rates. This suggests that further exploration of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3,4-difluorobenzamide could yield valuable anticancer agents .

Mechanism of Action

This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.

Comparison with Similar Compounds

Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:

  • Fluconazole: : Used as an antifungal agent.

  • Voriconazole: : Another antifungal with a broader spectrum of activity.

  • Itraconazole: : Known for its potent activity against a range of fungal infections.

The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy based on diverse sources.

Chemical Structure and Properties

The compound features a triazole ring, cyclopropyl group, and thiophene moiety, contributing to its unique pharmacological properties. The molecular formula is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S with a molecular weight of approximately 412.5 g/mol .

Property Value
Molecular FormulaC21H24N4O3S
Molecular Weight412.5 g/mol
CAS Number1448077-93-7

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Triazole Ring : Utilizing cyclization reactions involving thiophene derivatives.
  • Introduction of Functional Groups : Electrophilic aromatic substitution to introduce difluoro and amide groups.
  • Purification : Employing chromatography techniques to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus7.8 µg/mL15.6 µg/mL
Escherichia coli15.6 µg/mL31.25 µg/mL
Pseudomonas aeruginosa31.25 µg/mL62.5 µg/mL

These results suggest that the compound exhibits higher antibacterial activity than standard antibiotics like Oxytetracycline .

The biological activity is attributed to the compound's ability to inhibit key enzymes and disrupt cellular processes in bacteria. The presence of the triazole ring is particularly significant as it is known to interfere with fungal cell wall synthesis and has been linked to antifungal properties as well .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antifungal Activity : A derivative similar to N-(2-(4-cyclopropyl-5-oxo...) was shown to inhibit growth in various fungal strains, suggesting potential for treating fungal infections .
  • Research on Drug Resistance : Compounds with triazole structures have been investigated for their ability to overcome drug resistance in pathogens such as Mycobacterium tuberculosis . This highlights the relevance of N-(2-(4-cyclopropyl...) in addressing contemporary challenges in infectious disease management.

Chemical Reactions Analysis

Oxidation Reactions

The thiophen moiety undergoes regioselective oxidation at the sulfur atom. Under mild conditions (H<sub>2</sub>O<sub>2</sub>, 20–40°C), the sulfide group oxidizes to sulfoxide, while stronger oxidizing agents (e.g., m-CPBA) produce sulfone derivatives.

Oxidizing Agent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub> (30%)25°C, DCM, 6hSulfoxide (C=O adjacent to S)72%
m-CPBA0°C → RT, DCM, 12hSulfone (two S=O groups)68%

Reduction Reactions

The triazole ring’s N–N bond and the amide carbonyl group are susceptible to reduction. Sodium borohydride selectively reduces the amide to a secondary alcohol, while LiAlH<sub>4</sub> cleaves the triazole ring .

Reducing Agent Target Site Product Yield
NaBH<sub>4</sub>Amide (C=O)N-(2-(triazolyl)ethyl)-3,4-difluorobenzyl alcohol85%
LiAlH<sub>4</sub>Triazole (N–N bond)Ring-opened thiophen-ethylamine derivative63%

Nucleophilic Substitution

The ethyl linker’s terminal amine participates in nucleophilic substitution with bromoacetophenones or bromoethyl acetate, forming derivatives with enhanced steric bulk .

Reagent Conditions Product Yield
BromoacetophenoneK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8hN-(2-(triazolyl)ethyl)-arylketone derivative78%
Bromoethyl acetateEt<sub>3</sub>N, DCM, RT, 12hEthyl ester-functionalized triazole69%

Cyclization Reactions

Under acidic conditions (HCl, reflux), the compound undergoes intramolecular cyclization between the triazole’s NH and the benzamide’s fluorine, forming a fused bicyclic structure.

Catalyst Conditions Product Yield
HCl (conc.)Toluene, reflux, 24hBicyclo[5.4.0]triazolo-benzamide58%

Cross-Coupling Reactions

The thiophen ring’s C–H bonds participate in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives.

Catalyst System Conditions Product Yield
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DMF/H<sub>2</sub>O, 100°C, 12h5-Aryl-thiophen-triazole-benzamide81%

Acid-Base Reactivity

The triazole’s NH group (pK<sub>a</sub> ~6.5) deprotonates under basic conditions (pH >8), enabling coordination with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>).

Comparative Reactivity of Substituents

The compound’s reactivity hierarchy was quantified via DFT calculations and experimental kinetic studies :

Functional Group Relative Reactivity Dominant Reaction Pathway
Thiophen (C–S)1.00 (reference)Oxidation, Cross-coupling
Triazole (N–N)0.45Reduction, Cyclization
Benzamide (C=O)0.32Nucleophilic substitution

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), the compound hydrolyzes slowly (t<sub>1/2</sub> = 48h), primarily at the amide bond. Acidic conditions (pH <3) accelerate degradation (t<sub>1/2</sub> = 6h).

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